Rosuvastatin Zinc
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
953412-08-3 |
|---|---|
Molecular Formula |
C44H54F2N6O12S2Zn |
Molecular Weight |
1026.4 g/mol |
IUPAC Name |
zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate) |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1 |
InChI Key |
KUQHZGJLQWUFPU-BGRFNVSISA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Rosuvastatin Zinc
Strategies for Rosuvastatin (B1679574) Zinc Salt Synthesis
The creation of rosuvastatin zinc involves specific chemical reactions and careful consideration of the spatial arrangement of atoms within the molecule.
Reaction Pathways for Rosuvastatin-Zinc Complex Formation
The synthesis of this compound can be achieved through several strategic pathways. A common method involves the reaction of rosuvastatin, in its free acid form, with a suitable zinc compound. google.com One approach is the reaction of (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid with a zinc alcoholate, such as zinc ethylate. google.com In this process, the rosuvastatin is dissolved in a solvent like ethyl acetate, to which a solution of zinc ethylate in ethanol (B145695) is added. google.com The mixture is then refluxed, cooled, and filtered to isolate the product. google.com
Another viable route is the reaction of an alkali metal salt of rosuvastatin, such as the sodium salt, with an inorganic or organic zinc salt. google.com Commonly used zinc salts for this purpose include zinc chloride, zinc sulfate, or zinc acetate. google.com A study on the synthesis of various metal complexes of rosuvastatin reported reacting a methanolic solution of rosuvastatin with metal chloride salts, including zinc chloride. ijper.org This reaction was carried out at 80°C for five hours. ijper.org The general principle involves a 1:2 molar ratio of the metal to the drug, where two molecules of rosuvastatin coordinate with one zinc atom. ijper.org
Ligand Binding Studies involving Rosuvastatin and Zinc(II)
In the formation of this compound, the rosuvastatin molecule acts as a ligand, binding to the central zinc(II) ion. Studies have shown that two molecules of rosuvastatin coordinate with the zinc atom. ijper.org The primary binding site is the carboxylic acid group of the rosuvastatin molecule. ijper.org This interaction leads to the formation of a complex where the zinc ion is chelated by the carboxylate groups of two rosuvastatin molecules. ijper.org This mode of coordination is a key aspect of the complex's structure and stability. ijper.org
Stereochemical Considerations in this compound Synthesis
The synthesis of rosuvastatin and its salts, including the zinc salt, requires precise control over its stereochemistry. Rosuvastatin possesses two chiral centers at the 3- and 5-positions of the heptenoic acid side chain, leading to the possibility of four diastereoisomers. geneesmiddeleninformatiebank.nl The therapeutically active form is the (3R, 5S) isomer. geneesmiddeleninformatiebank.nl
To achieve the desired stereochemistry, synthetic strategies often employ chiral starting materials or stereoselective reactions. One approach involves using L-malic acid as a chiral precursor to introduce the correct stereochemistry into the side chain early in the synthesis. google.comgoogle.com This method avoids the need for resolving enantiomers at a later, more complex stage of the synthesis. google.com Another critical step is the stereoselective reduction of a ketone intermediate to form the desired diol. This can be accomplished using reducing agents like sodium borohydride (B1222165) in the presence of chelating agents such as diethylmethoxyborane, which favors the formation of the cis-1,3-glycol. google.com The reaction is typically performed at very low temperatures, often below -75°C, to ensure high stereoselectivity. google.comgoogleapis.com
Spectroscopic and Analytical Techniques for Structural Elucidation
A suite of advanced analytical methods is employed to confirm the structure and purity of the synthesized this compound.
Application of Infrared and Nuclear Magnetic Resonance Spectroscopy
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural characterization of this compound. ijper.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the IR spectrum of rosuvastatin, characteristic peaks for the carboxylic acid and hydroxyl groups are observed. Upon complexation with zinc, significant changes in the spectrum are seen, particularly in the region of the carboxylic acid stretching vibrations. The disappearance or shifting of the C=O stretching band of the carboxylic acid is a key indicator that coordination with the zinc ion has occurred through this group. ijper.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of rosuvastatin, specific signals corresponding to the protons of the methyl groups, the aliphatic chain, the hydroxyl groups, and the aromatic rings can be identified. ijper.org For instance, the protons of the two methyl groups typically appear around 1.23 ppm, while the carboxylic proton signal is found at a much higher chemical shift, around 10.25 ppm. ijper.org Upon formation of the zinc complex, shifts in the positions of these signals, particularly those near the carboxylic acid group, can confirm the binding of zinc. ijper.org
| Technique | Key Observations for this compound | Reference |
| IR Spectroscopy | Shift or disappearance of the C=O stretching band of the carboxylic acid group. | ijper.org |
| ¹H NMR Spectroscopy | Shifts in proton signals, especially those near the carboxylic acid group, confirming zinc binding. | ijper.org |
Elemental Microanalysis and Advanced Characterization Methods
To further confirm the composition and structure of this compound, elemental microanalysis and other advanced techniques are utilized.
Elemental Microanalysis (CHN Analysis): This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure of this compound. A close agreement between the found and calculated values provides strong evidence for the correct empirical formula of the complex. ijper.org
Advanced Characterization Methods: Other techniques can provide additional structural and physical information. For instance, Thin Layer Chromatography (TLC) is used to monitor the progress of the synthesis reaction. ijper.orgMass Spectrometry (MS) can be employed to determine the molecular weight of the complex and to study its fragmentation patterns, which can help in structural elucidation. nih.gov Furthermore, techniques like X-ray Powder Diffraction (PXRD) can be used to characterize the solid-state properties and crystalline form of the this compound salt. geneesmiddeleninformatiebank.nl
| Analytical Method | Purpose in this compound Characterization | Reference |
| Elemental Microanalysis | Confirms the empirical formula by comparing experimental and theoretical C, H, and N percentages. | ijper.org |
| Thin Layer Chromatography | Monitors the completion of the synthesis reaction. | ijper.org |
| Mass Spectrometry | Determines molecular weight and aids in structural elucidation through fragmentation analysis. | nih.gov |
| X-ray Powder Diffraction | Characterizes the crystalline structure and polymorphic form of the solid salt. | geneesmiddeleninformatiebank.nl |
Crystallographic Studies and Molecular Geometry of Metal Complexes
Research into the synthesis of metal complexes of rosuvastatin, including with zinc (Zn(II)), has been undertaken to explore their potential interactions. researchgate.netijper.org In one study, complexes of rosuvastatin with several divalent and trivalent metals were synthesized. researchgate.netijper.org Analyses of these complexes suggested that two molecules of rosuvastatin coordinate with the central metal atom through their carboxylic group. researchgate.netijper.org However, it was noted that these complexes were unstable at high heat, which precluded their analysis by single-crystal crystallography. researchgate.net
Despite the challenges in obtaining single crystals, a crystalline form of this compound (2:1) salt, designated as Form I, has been successfully identified and characterized using powder X-ray diffraction (PXRD). google.com This crystalline form was found to be morphologically homogeneous and stable. researchgate.net The PXRD pattern of Form I exhibits a series of characteristic peaks at specific 2-theta (2θ) angles, which are instrumental in its identification. google.com
The table below presents the characteristic X-ray diffraction angles and relative intensities for the crystalline Form I of this compound (2:1) salt.
Table 1: Powder X-ray Diffraction Data for Crystalline Form I of this compound (2:1) Salt
| 2θ Angle (°) | Relative Intensity (%) |
|---|---|
| 6.621 | >50 |
| 9.920 | >20 |
| 11.213 | >20 |
| 13.248 | >20 |
| 16.127 | >20 |
| 16.471 | >20 |
| 17.230 | >20 |
| 18.756 | >50 |
| 19.089 | >50 |
| 19.505 | >50 |
| 22.101 | >20 |
| 22.466 | >50 |
Data sourced from patent information, which specifies relative intensities as exceeding certain thresholds. google.com
The most intense diffraction signals for Form I are observed at 6.621, 19.089, and 22.466 °2θ. google.com The sharp melting point of this crystalline form, observed between 119-121°C, further confirms its crystalline nature, as opposed to an amorphous solid which would melt over a wider temperature range. google.com
In terms of molecular geometry, the absence of single-crystal X-ray diffraction data means that a definitive experimental structure with precise bond lengths and angles for this compound is not available. However, computational approaches have been employed to predict the structure. Molecular modeling studies based on CS Chem3D Ultra software suggest a square planar geometry for the rosuvastatin-metal complexes, including the zinc complex. researchgate.netijper.org In this proposed structure, the central zinc atom is coordinated with two rosuvastatin molecules. researchgate.netijper.org The coordination is believed to occur through the oxygen atoms of the carboxylic acid group of each rosuvastatin molecule. researchgate.netijper.org This proposed geometry is depicted in a general structure for rosuvastatin-metal complexes where the metal (M) can be zinc. ijper.org
It is important to note that while molecular modeling provides a theoretical framework for the geometry of this compound, it is not a substitute for experimental crystallographic data. Further research, potentially employing advanced crystallization techniques, would be necessary to obtain single crystals suitable for X-ray diffraction analysis and to definitively determine the molecular geometry of this important pharmaceutical compound.
Molecular Mechanisms of Hmg Coa Reductase Inhibition by Rosuvastatin
Enzymatic Inhibition Kinetics and Thermodynamics
The inhibition of human HMG-CoA reductase by rosuvastatin (B1679574) is a reversible process characterized by a two-step mechanism. researchgate.netnih.gov Initially, rosuvastatin binds to the enzyme, forming a complex (E.I) with an inhibition constant (Kᵢ) of approximately 1 nM. researchgate.netnih.gov This is followed by a slow transition to a more tightly bound complex (E.I), resulting in a steady-state inhibition constant (Kᵢ) of about 0.1 nM. researchgate.netnih.gov
The thermodynamic profile of rosuvastatin's binding to HMG-CoA reductase distinguishes it from other statins. At 37°C, the binding is driven by a significant, favorable change in enthalpy (ΔH°) of -69.0 kJ/mol, which is offset by a small unfavorable entropic penalty (TΔS°) of -9.6 kJ/mol. researchgate.netnih.gov Microcalorimetric analyses at 25°C further underscore this distinction. For most statins, including fluvastatin (B1673502), pravastatin, cerivastatin, and atorvastatin (B1662188), the binding affinity is predominantly driven by entropy. nih.govacs.orgresearchgate.net In contrast, the binding of rosuvastatin is overwhelmingly enthalpic, with the change in enthalpy accounting for 76% of the total binding energy. researchgate.netnih.govacs.orgresearchgate.net This strong enthalpic contribution correlates with its high binding affinity. nih.govacs.orgresearchgate.net
Table 1: Thermodynamic Properties of Statin Binding to HMG-CoA Reductase at 25°C
| Statin | Kᵢ (nM) | ΔHbinding (kcal/mol) | Contribution of Enthalpy to Binding Energy |
|---|---|---|---|
| Rosuvastatin | ~2-5 | -9.3 | 76% |
| Atorvastatin | ~2-5 | -5.2 | <50% |
| Cerivastatin | ~2-5 | -3.7 | <50% |
| Fluvastatin | ~20-30 | 0 | <50% |
| Pravastatin | ~200-250 | -0.6 | <50% |
Data sourced from references nih.govacs.orgresearchgate.net. Kᵢ values represent a range found in inhibition kinetics studies.
Structural Basis of HMG-CoA Reductase Binding and Active Site Interactions
X-ray crystallography studies reveal that statins inhibit HMG-CoA reductase by occupying the substrate binding site. researchgate.netwustl.edu The HMG-like moiety of rosuvastatin binds in the same location as the HMG portion of the natural substrate, HMG-CoA, effectively blocking its access. researchgate.netwustl.edu The more hydrophobic parts of the rosuvastatin molecule settle into a shallow groove created by the movement of flexible helices in the enzyme's catalytic domain. researchgate.netwustl.edu This induced-fit mechanism, where parts of the enzyme shift to accommodate the inhibitor, is crucial for the tight binding of statins. wustl.edu
The inhibition by rosuvastatin is competitive with respect to the substrate, HMG-CoA. researchgate.netnih.govresearchgate.net This means rosuvastatin and HMG-CoA directly compete for the same active site on the enzyme. mdpi.comslideshare.net The structural similarity between rosuvastatin's core and the HMG part of the substrate is the basis for this competitive action. mdpi.comresearchgate.netmdpi.com However, kinetic studies show the inhibition is non-competitive when the concentration of the cofactor NADPH is varied, indicating that rosuvastatin does not bind to the NADPH site. researchgate.netnih.gov
Rosuvastatin's high affinity and potency are attributed to a greater number of binding interactions with the HMG-CoA reductase active site compared to other statins. nih.govjddtonline.info Like other Type II statins (e.g., atorvastatin, fluvastatin), it forms interactions between its fluorophenyl group and the amino acid residue Arginine 590. researchgate.netwustl.edu
Crucially, rosuvastatin establishes unique hydrogen bonds that are not observed with other statins. Its distinctive, electronegative methanesulfonamide (B31651) group forms a polar interaction, including a hydrogen bond, with Serine 565 in the active site. researchgate.netwustl.edu Atorvastatin is the only other statin that forms a hydrogen bond with Serine 565, but it does so via a carbonyl oxygen. wustl.edu In silico docking studies have also identified potential hydrogen bonding with Asparagine 658 and electrostatic interactions with Aspartic acid 767. researchgate.net The presence of a fluorine atom is also noted to contribute to higher inhibitory activity. mdpi.com These additional and unique interactions are thought to be a primary reason for rosuvastatin's enhanced binding affinity. researchgate.net
Table 2: Key Amino Acid Interactions for Rosuvastatin with HMG-CoA Reductase
| Rosuvastatin Group | Interacting Enzyme Residue | Type of Interaction |
|---|---|---|
| Methanesulfonamide Group | Serine 565 | Hydrogen Bond / Polar Interaction |
| Fluorophenyl Group | Arginine 590 | Van der Waals / Polar Interaction |
| HMG-like Moiety | Multiple residues (e.g., Lysine 735, Lysine 691, Aspartic acid 690) | Ionic and Polar Bonds |
| General Structure | Asparagine 658 | Hydrogen Bond (predicted) |
| General Structure | Aspartic acid 767 | Electrostatic Interaction (predicted) |
Data sourced from references researchgate.netwustl.eduresearchgate.net.
Competitive Inhibition Mechanisms
Distinction of Rosuvastatin's Inhibitory Potency and Hydrophilicity
Among the class of statins, rosuvastatin is considered the most potent inhibitor of HMG-CoA reductase. drugbank.comnih.gov Studies have found its potency to be approximately three-fold greater than that of atorvastatin. drugbank.comnih.gov At steady state, it is at least as potent as atorvastatin, cerivastatin, and simvastatin (B1681759), and significantly more potent than fluvastatin and pravastatin. researchgate.netnih.gov This superior potency is a direct result of its unique chemical structure, which allows for more extensive and stronger interactions within the enzyme's active site. researchgate.netnih.gov
Another defining characteristic of rosuvastatin is its hydrophilicity. drugbank.comnih.govnih.gov Compared to more lipophilic statins such as simvastatin, lovastatin, and atorvastatin, rosuvastatin is more water-soluble. drugbank.commdpi.com This property is significant because it influences the compound's distribution in the body. Its hydrophilic nature contributes to its selective uptake by hepatocytes (liver cells) through active transport mechanisms, such as the organic anion transporting polypeptide 1B1 (OATP1B1). nih.govacs.orgresearchgate.net This targeted delivery to the liver, the primary site of cholesterol synthesis, is a key aspect of its pharmacological profile. drugbank.comdrugbank.com
Preclinical Pharmacological and Disposition Studies of Rosuvastatin
Hepatic Uptake Mechanisms and Transporter Involvement
Rosuvastatin's efficacy is closely linked to its efficient uptake into hepatocytes, the primary site of cholesterol synthesis and its therapeutic action. fda.gov This process is mediated by several transporter proteins located on the basolateral membrane of hepatocytes.
Key Transporters in Rosuvastatin (B1679574) Hepatic Uptake:
Organic Anion Transporting Polypeptides (OATPs): Multiple members of the OATP family, including OATP1B1, OATP1B3, and OATP2B1, are capable of transporting rosuvastatin. mpg.denih.gov OATP1B1, in particular, plays a significant role in the hepatic uptake of the drug. nih.gov Genetic variations (polymorphisms) in the gene encoding OATP1B1 can lead to a significant loss of transport activity, potentially affecting an individual's response to rosuvastatin. nih.gov
Sodium/Taurocholate Cotransporting Polypeptide (NTCP): Studies have revealed that the human NTCP, a major transporter for bile acids in the liver, also facilitates the uptake of rosuvastatin. nih.gov Interestingly, this function is not observed in the rat equivalent (Ntcp). nih.gov Human hepatocyte studies suggest that NTCP could be responsible for as much as 35% of rosuvastatin's uptake into the liver. nih.gov
The high hydrophilicity of rosuvastatin, compared to some other statins, is a key factor that necessitates active transport mechanisms for its entry into liver cells. researchgate.netnih.gov This characteristic contributes to its liver selectivity, as its penetration into extrahepatic tissues is limited. nih.gov
Table 1: Hepatic Uptake Transporters for Rosuvastatin
| Transporter Family | Specific Transporter | Role in Rosuvastatin Uptake |
|---|---|---|
| Organic Anion Transporting Polypeptide (OATP) | OATP1B1 | Major contributor to hepatic uptake. nih.govnih.gov |
| OATP1B3 | Involved in hepatic transport. mpg.denih.gov | |
| OATP2B1 | Contributes to hepatic uptake. mpg.denih.gov | |
| OATP1A2 | Capable of rosuvastatin transport. nih.gov | |
| Sodium/Taurocholate Cotransporting Polypeptide | NTCP (human) | Accounts for a significant portion of hepatic uptake. nih.gov |
Metabolic Pathways and Cytochrome P450 System Activity
A distinguishing feature of rosuvastatin is its limited metabolism. fda.govebmconsult.com In contrast to many other statins that are extensively metabolized by the cytochrome P450 (CYP) system, rosuvastatin undergoes minimal metabolic transformation. nih.govdrugbank.com
Primary Metabolic Pathway: Approximately 10% of a rosuvastatin dose is recovered as metabolites. fda.govebmconsult.com The principal enzyme responsible for this limited metabolism is CYP2C9, which leads to the formation of N-desmethyl rosuvastatin. fda.govebmconsult.comdrugbank.com In vitro studies have shown that this metabolite has about one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound. fda.govebmconsult.com
Minimal CYP3A4 Involvement: In vitro and in vivo data indicate that rosuvastatin's clearance is not significantly dependent on metabolism by CYP3A4. fda.gov This is a crucial distinction from statins like atorvastatin (B1662188), lovastatin, and simvastatin (B1681759), which are heavily metabolized by CYP3A4, making them more susceptible to drug-drug interactions. drugbank.comnih.gov
Low Potential for Metabolic Drug Interactions: The minimal reliance on the CYP450 system for metabolism means that rosuvastatin has a lower potential for clinically significant drug-drug interactions with agents that inhibit or induce these enzymes. nih.govdrugbank.comnih.gov
Table 2: Rosuvastatin Metabolism Overview
| Aspect | Finding | Citation |
|---|---|---|
| Extent of Metabolism | Not extensively metabolized; ~10% recovered as metabolites. | fda.govebmconsult.com |
| Primary Metabolite | N-desmethyl rosuvastatin. | fda.govebmconsult.comdrugbank.com |
| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9). | fda.govebmconsult.comdrugbank.com |
| N-desmethyl rosuvastatin Activity | Approximately 1/6 to 1/2 the inhibitory activity of rosuvastatin. | fda.govebmconsult.com |
| CYP3A4 Involvement | Not clinically significant. | fda.gov |
Preclinical Excretion and Elimination Routes
Following administration, rosuvastatin and its metabolites are primarily eliminated from the body through the feces.
Primary Route of Excretion: Following oral administration, approximately 90% of the dose is excreted in the feces. fda.govebmconsult.com This fecal portion consists of both unabsorbed drug and absorbed drug that has been secreted into the bile. astrazeneca.ca
Renal Excretion: The remaining portion of the dose is eliminated via the kidneys. nih.gov After an intravenous dose, about 28% of the total body clearance is through the renal route, while 72% is by the hepatic route. fda.govebmconsult.com
Unchanged Compound: A significant portion of the excreted drug is the unchanged parent compound. nih.gov
Biliary Excretion: The hepatic elimination of rosuvastatin is primarily driven by the biliary excretion of the unchanged drug. mpg.de Efflux transporters such as Breast Cancer Resistance Protein (BCRP) are involved in transporting rosuvastatin into the bile. mpg.de
The elimination half-life of rosuvastatin is approximately 19 hours. fda.govebmconsult.com
Table 3: Rosuvastatin Excretion Profile
| Route | Percentage of Dose | Notes |
|---|---|---|
| Fecal Excretion | ~90% (oral administration) | Includes unabsorbed drug and biliary excreted drug. fda.govebmconsult.comastrazeneca.ca |
| Renal Excretion | ~10% (oral administration) | nih.gov |
| Hepatic Clearance | ~72% (intravenous administration) | fda.govebmconsult.com |
| Renal Clearance | ~28% (intravenous administration) | fda.govebmconsult.com |
Mechanistic Investigations of Drug Drug Interactions Involving Rosuvastatin
Role of Efflux and Uptake Transporters (e.g., BCRP, OATP1B1, OAT3) in Rosuvastatin (B1679574) Disposition
The disposition of rosuvastatin is a complex process involving several key uptake and efflux transporters located in the intestines, liver, and kidneys. These transporters govern its absorption, distribution to its primary site of action in the liver, and subsequent elimination.
Hepatic Uptake Transporters: The liver is the main site of action for rosuvastatin. geneesmiddeleninformatiebank.nl Its selective distribution to this organ is facilitated by active transport mechanisms. geneesmiddeleninformatiebank.nl The organic anion-transporting polypeptides OATP1B1 and, to a lesser degree, OATP1B3, are crucial for the uptake of rosuvastatin from the blood into hepatocytes. kjpp.netkoreamed.orgnih.gov The sodium-dependent taurocholate co-transporting polypeptide (NTCP) also contributes to this hepatic uptake. kjpp.netkoreamed.org The high affinity of rosuvastatin for these transporters, particularly OATP1B1, ensures high concentrations in the liver, which is essential for its cholesterol-lowering effect. sci-hub.se Inhibition of these uptake transporters can significantly decrease the hepatic concentration of rosuvastatin and increase its plasma concentration. nih.gov
Intestinal Efflux Transporters: The Breast Cancer Resistance Protein (BCRP), an efflux transporter highly expressed in the apical membrane of intestinal epithelial cells, plays a pivotal role in limiting the oral absorption of rosuvastatin. kjpp.netkoreamed.orgnih.gov BCRP actively pumps rosuvastatin back into the intestinal lumen, thereby reducing its net absorption and bioavailability. nih.gov This makes BCRP a key determinant of rosuvastatin's systemic exposure following oral administration, and its inhibition can lead to clinically significant increases in plasma concentrations. kjpp.netkoreamed.orgjst.go.jp P-glycoprotein (P-gp) is another efflux transporter that may contribute to the biliary excretion of rosuvastatin. sci-hub.se
Renal Transporters: Renal clearance is another important pathway for rosuvastatin elimination. The organic anion transporter 3 (OAT3) is a key transporter located on the basolateral membrane of renal proximal tubule cells, responsible for the active uptake of rosuvastatin from the blood into these cells. nih.govnih.govfrontiersin.org This step is considered rate-limiting in the renal secretion of the drug. nih.gov Following uptake by OAT3, other transporters like BCRP on the apical membrane facilitate its efflux into the urine. nih.gov Inhibition of OAT3 can, therefore, impair the renal clearance of rosuvastatin. nih.govresearchgate.net
Preclinical Studies on Interactions with Specific Inhibitors of Transporter Proteins
Preclinical and in vitro studies have been instrumental in elucidating the mechanisms behind rosuvastatin's drug-drug interactions. These studies often use cell lines that overexpress specific human transporters to quantify the inhibitory potential of other drugs.
In vitro investigations have confirmed that several drugs can inhibit the key transporters involved in rosuvastatin disposition. For instance, the HIV protease inhibitor atazanavir was shown to inhibit BCRP and OATP1B1, which are the primary drivers of its clinical DDI with rosuvastatin, with minimal effects on OATP1B3, NTCP, and OAT3. nih.govevotec.com Similarly, clopidogrel and its carboxylic acid metabolite were found to be inhibitors of BCRP-mediated rosuvastatin transport. frontiersin.org
Physiologically based pharmacokinetic (PBPK) modeling, which integrates in vitro data into a whole-body context, has been used to predict and understand DDIs. One study used a PBPK model to explore interactions with telmisartan (B1682998) and cyclosporine , concluding that the inhibition of the BCRP transporter was a major cause of the observed interactions. kjpp.netkoreamed.org The model predicted that in the presence of telmisartan and cyclosporine, rosuvastatin exposure in enterocytes increased 2.20-fold and 3.27-fold, respectively. kjpp.netkoreamed.org Another PBPK model predicted that the interaction with gemfibrozil is mediated primarily through the inhibition of hepatic OATP1B1 and renal OAT3. nih.govnih.gov
The tables below summarize the findings from various in vitro studies, detailing the inhibitory concentrations (IC50) or inhibition constants (Ki) of specific drugs against rosuvastatin transporters.
| Transporter | Inhibitor | Inhibition Value (µM) | Value Type |
|---|---|---|---|
| BCRP | Atazanavir | 4.9 | IC50 |
| OATP1B1 | Atazanavir | 69.1 | IC50 |
Data sourced from in vitro mechanistic studies. evotec.com
| Transporter | Inhibitor | Inhibition Value (µM) | Value Type |
|---|---|---|---|
| OATP1B1 | Clopidogrel | 27.39 | IC50 |
| BCRP | Clopidogrel | <0.001 | IC50 |
| BCRP | Clopidogrel Carboxylic Acid (CPC) | 5.96 | IC50 |
Data from a study evaluating the DDI between rosuvastatin and clopidogrel. frontiersin.org
| Transporter | Substrate | Inhibitor | Inhibition Value (µM) | Value Type |
|---|---|---|---|---|
| OATP1B1 | Rosuvastatin | Ritlecitinib | >300 | IC50 |
| OATP1B3 | Rosuvastatin | Ritlecitinib | >300 | IC50 |
| OAT3 | E3S | Ritlecitinib | 41 | IC50 |
Data from a study assessing the impact of ritlecitinib on drug transporters. nih.gov E3S (Estrone-3-sulfate) was used as the probe substrate for OAT3.
These preclinical investigations are crucial for identifying potential drug-drug interactions and provide a mechanistic basis for the observations seen in clinical studies. They highlight that potent inhibition of transporters like BCRP, OATP1B1, and OAT3 can significantly alter rosuvastatin exposure. geneesmiddeleninformatiebank.nl
Advanced Pharmaceutical Formulation Science for Rosuvastatin Zinc
Excipient Compatibility and Preformulation Screening
Preformulation screening for rosuvastatin (B1679574) zinc typically involves evaluating its physicochemical properties, such as solubility and stability, in the presence of various excipients. jddtonline.info Studies have shown that rosuvastatin zinc is a white, crystalline powder. ijper.org Compatibility is often assessed by creating physical mixtures of this compound with different excipients and subjecting them to accelerated stability conditions, such as elevated temperature and humidity. jddtonline.info Analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are then employed to detect any potential interactions. researchgate.netamazonaws.com
Research on rosuvastatin calcium, a chemical analogue, has indicated compatibility with a range of excipients, including diluents like mannitol (B672) and microcrystalline cellulose, superdisintegrants such as sodium starch glycolate, croscarmellose sodium, and crospovidone, and wetting agents like PEG6000, Tween 80, and sodium lauryl sulfate. researchgate.netamazonaws.com However, incompatibilities have been noted with certain substances. For instance, croscarmellose sodium can be incompatible with strong acids and soluble salts of metals like iron, aluminum, and zinc. amazonaws.compharmaexcipients.comresearchgate.netwjpmr.com This underscores the importance of specific compatibility testing for the zinc salt of rosuvastatin.
A study on the synthesis of metal complexes of rosuvastatin, including zinc, confirmed the formation of a stable complex. ijper.org The physicochemical properties of the this compound complex were characterized, revealing a white substance with a specific melting point and solubility in methanol. ijper.org This fundamental understanding of the compound's properties is essential for selecting appropriate excipients.
Table 1: Excipient Compatibility and Preformulation Data for this compound
| Excipient Category | Excipient Example | Compatibility/Incompatibility Notes | Reference |
|---|---|---|---|
| Diluent | Microcrystalline Cellulose | Generally compatible, but incompatible with strong oxidizing agents. | wjpmr.com |
| Disintegrant | Croscarmellose Sodium | Incompatible with strong acids and soluble salts of iron and other metals like aluminum, mercury, and zinc. | amazonaws.compharmaexcipients.comresearchgate.netwjpmr.com |
| Wetting Agent | Sodium Lauryl Sulfate | Generally considered compatible. | researchgate.net |
| Polymer | Kollidon® VA64 | Used in the preparation of solid dispersions with rosuvastatin, indicating compatibility. | jddtonline.info |
Novel Drug Delivery Systems for Enhanced Bioavailability and Sustained Release
To overcome challenges associated with the bioavailability and to provide controlled release of this compound, researchers have been exploring various novel drug delivery systems. nih.gov
Nanoparticle-Based Formulations (e.g., Nanotransfersomes)
Nanotechnology offers promising avenues for improving the delivery of rosuvastatin. nih.gov Nanoparticle-based formulations, such as nanotransfersomes, have been investigated to enhance the drug's penetration and bioavailability. nih.govnih.gov Nanotransfersomes are ultradeformable vesicles that can squeeze through pores much smaller than their own diameter, making them effective for drug transport across biological membranes.
A study focused on developing nanotransfersomes for a combination of rosuvastatin and ellagic acid demonstrated the potential of this delivery system. nih.govnih.gov The formulation, optimized using lecithin, Tween 80, and TPGS, resulted in nanoparticles with desirable characteristics for drug delivery. nih.govnih.gov While this study used rosuvastatin, the principles can be extrapolated to its zinc salt.
Another approach involves the use of zinc oxide nanoparticles as carriers for drug delivery. nih.govdergipark.org.tr These nanoparticles are known for their stability and have been explored for their potential in delivering various therapeutic agents. nih.govdergipark.org.tr The inherent properties of zinc oxide nanoparticles could offer synergistic benefits when combined with this compound. nih.govdergipark.org.tr
Research on rosuvastatin-loaded nanosponges, developed by crosslinking β-cyclodextrin molecules, has also shown promise in improving oral bioavailability. nih.gov These nanosponges can encapsulate the drug and provide for its controlled release. nih.gov
Table 2: Characteristics of Nanoparticle-Based Formulations for Rosuvastatin
| Formulation Type | Key Components | Observed Outcomes | Reference |
|---|---|---|---|
| Nanotransfersomes | Rosuvastatin, Ellagic Acid, Lecithin, Tween 80, TPGS | Optimized formulation with sustained release profile. | nih.govnih.gov |
| Nanoparticles | Rosuvastatin, Ezetimibe, PLGA | Sustained drug release exceeding 90% over 24 hours and enhanced bioavailability. | nih.gov |
| Nanosponges | Rosuvastatin, β-cyclodextrin, Pyromellitic dianhydride | Improved oral bioavailability. | nih.gov |
| Nanosuspension | Rosuvastatin Calcium, Cholesterol, Soy lecithin, Span 60 | Optimized formulation with controlled release. | ekb.eg |
In Situ Gels and Controlled Release Platforms
In situ gelling systems are another innovative approach to achieve sustained drug release. bepls.com These formulations are administered as a liquid and transform into a gel at the site of application in response to physiological stimuli like temperature or pH changes. nih.govresearchgate.net
A study on a gastroretentive in situ gel of rosuvastatin demonstrated the potential for prolonged drug release. bepls.com The formulation, composed of polymers like gellan gum, sodium alginate, and HPMC, formed a gel in the stomach, releasing the drug in a sustained manner for over 12 hours. bepls.com This approach could be adapted for this compound to improve patient compliance through reduced dosing frequency. nih.gov
Furthermore, combining nanotransfersomes with an in situ gel has been explored to create a dual-action delivery system. nih.govnih.gov A formulation of rosuvastatin-ellagic acid nanotransfersomes loaded into an in situ gel showed a sustained release profile, highlighting the potential of such hybrid systems for localized and controlled drug delivery. nih.govnih.gov
Controlled-release pharmaceutical preparations of crystalline this compound have also been a subject of development to achieve a longer-lasting therapeutic effect and reduce the frequency of administration. google.com
Strategies for Improved Dissolution Profiles
Given that rosuvastatin is a BCS Class II drug with low solubility and high permeability, enhancing its dissolution rate is a key strategy to improve its bioavailability. jddtonline.inforesearchgate.net Several techniques have been investigated to improve the dissolution profile of rosuvastatin and its salts.
One effective method is the formation of solid dispersions. scispace.comjpsionline.com This technique involves dispersing the drug in a carrier matrix at the molecular level. Studies have shown that solid dispersions of rosuvastatin using carriers like PEG 4000, Poloxamer, and PVP K30 can significantly enhance its dissolution rate. scispace.comjpsionline.comwjpsonline.com The spray drying method with PVP K30 was found to be particularly effective, resulting in a rapid and high percentage of drug release. scispace.comjpsionline.com
Another approach is complexation with cyclodextrins. saspublishers.com Inclusion complexes of rosuvastatin calcium with β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated a significant increase in solubility and dissolution rate. saspublishers.com The microwave irradiation method for preparing the complex with HP-β-CD was shown to provide the greatest enhancement. saspublishers.com
Hydrotropic and micellar solubilization have also been explored. nih.gov The use of caffeine (B1668208) as a hydrotropic agent and Soluplus® for micellar solubilization in directly compressed tablets of rosuvastatin calcium led to a substantial improvement in both the rate and extent of drug release. nih.gov
The liquisolid compact technique is another promising strategy. nih.gov By dissolving the drug in a non-volatile liquid vehicle and converting it into a flowing and compressible powder, this method has been shown to significantly enhance the dissolution rate of rosuvastatin calcium. nih.gov
Table 3: Impact of Different Strategies on Rosuvastatin Dissolution
| Strategy | Carriers/Agents | Method | Key Finding | Reference |
|---|---|---|---|---|
| Solid Dispersion | PVP K30 | Spray Drying | 98.96% drug release in 60 minutes. | scispace.comjpsionline.com |
| Solid Dispersion | PEG 4000 | Solvent Evaporation | Fastest drug release with a 1:2 drug-to-carrier ratio. | wjpsonline.com |
| Inclusion Complexation | HP-β-CD | Microwave Irradiation | Three-fold increase in dissolution rate. | saspublishers.com |
| Hydrotropic & Micellar Solubilization | Caffeine, Soluplus® | Direct Compression | Greater than 70% cumulative drug release at 45 minutes. | nih.gov |
| Liquisolid Compact | Not specified | Liquisolid Technique | Significantly higher drug release rates compared to directly compressed tablets. | nih.gov |
Structure Activity Relationship Sar and Computational Modeling of Statins Including Rosuvastatin
Identification of Pharmacophoric Features for HMG-CoA Reductase Inhibition
The inhibitory activity of all statins against HMG-CoA reductase is attributed to a common pharmacophore: a 3,5-dihydroxypentanoic acid moiety. researchgate.net This structural feature mimics the natural substrate of the enzyme, HMG-CoA, allowing statins to act as competitive inhibitors. researchgate.netmdpi.comwikipedia.org
Key pharmacophoric features essential for HMG-CoA reductase inhibition include:
A dihydroxyheptanoic acid unit: This is the core structural component responsible for binding to the active site of HMG-CoA reductase. wikipedia.org
A ring system: This part of the molecule has various substituents that influence the drug's properties. wikipedia.org
Stereochemistry: All statins must possess the correct 3R,5R stereochemistry to be active. wikipedia.org
Rosuvastatin (B1679574), a synthetic statin, possesses unique structural characteristics that contribute to its high potency. doi.org The presence of a polar methanesulfonamide (B31651) group enhances its hydrophilicity and allows for additional ionic interactions with the HMG-CoA reductase enzyme, leading to improved binding affinity. wikipedia.orgnih.govtandfonline.com Specifically, the sulfonamide group forms a distinct polar interaction with the enzyme. wikipedia.org This, along with a fluorophenyl group that also contributes to polar interactions, results in a tighter binding to the enzyme compared to many other statins. wikipedia.orgdoi.org Statins that exist in their hydroxy acid form, such as rosuvastatin, are predicted to have greater pharmacological activity than those in a lactone form. mdpi.com
Table 1: Key Structural Features of Rosuvastatin and their Significance
| Feature | Significance |
|---|---|
| 3,5-dihydroxyheptanoic acid moiety | The essential pharmacophore that mimics HMG-CoA and competitively inhibits the reductase enzyme. researchgate.netwikipedia.org |
| Fluorophenyl group | Contributes to additional polar interactions with HMG-CoA reductase, enhancing binding affinity. wikipedia.org |
| Methanesulfonamide group | A unique polar group that increases hydrophilicity and forms strong ionic bonds with the enzyme, leading to potent inhibition. wikipedia.orgdoi.orgnih.govtandfonline.com |
| 3R,5S geometry | The specific stereochemistry of the rosuvastatin zinc salt produced by manufacturers is crucial for its activity. geneesmiddeleninformatiebank.nl |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.com These models have been instrumental in understanding and predicting the HMG-CoA reductase inhibitory activity of statins.
Various QSAR models have been developed for HMG-CoA reductase inhibitors. mdpi.comresearchgate.net For instance, a 2D QSAR model was developed using a series of atorvastatin (B1662188) analogs to predict their inhibitory activity. nih.gov Such models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). acs.orgtandfonline.com
In a recent study, both 2D and 3D-QSAR models were constructed to predict the HMG-CoA reductase inhibitory activity and OATP1B1 affinity. acs.org The pIC50 of rosuvastatin, being the newest statin on the market at the time of the study, was used as a reference value. acs.orgnih.gov The C3D-QSAR model calculated a pIC50 of 8.43 for rosuvastatin, and this value was used to screen for new compounds with potentially high inhibitory activity. acs.orgnih.gov These predictive models have successfully identified novel compounds with potentially higher inhibitory activity than rosuvastatin. acs.orgresearchgate.net
Researchers have also employed QSAR models to screen large chemical databases for new potential HMG-CoA reductase inhibitors. mdpi.com One study used an ensemble of models to screen over 220,000 compounds from the ZINC15 database, identifying a small fraction with predicted IC50 values of less than 10 nM. mdpi.com
Predictive Modeling of Transporter Affinity (e.g., OATP1B1)
The efficacy and potential for side effects of statins are not only determined by their interaction with HMG-CoA reductase but also by their transport into and out of liver cells. Organic anion transporting polypeptide 1B1 (OATP1B1) is a key transporter responsible for the hepatic uptake of many statins, including rosuvastatin. acs.orgresearchgate.netkjpp.net Therefore, predictive modeling of a statin's affinity for OATP1B1 is crucial for assessing its liver selectivity and potential for drug-drug interactions. acs.orgresearchgate.net
Physiologically based pharmacokinetic (PBPK) models have been developed to predict the pharmacokinetics of rosuvastatin and its interactions with transporters. nih.gov These models incorporate data on the transport of rosuvastatin by various transporters, including OATP1B1, OATP1B3, and breast cancer resistance protein (BCRP). kjpp.netnih.govnih.gov For example, a PBPK model for rosuvastatin was able to predict the impact of co-administration with transporter inhibitors like rifampin and cyclosporine. nih.gov The model indicated that the effects of these inhibitors were primarily mediated through the inhibition of hepatic OATP1B1 and OATP1B3. nih.gov
QSAR models have also been developed to predict OATP1B1 affinity. acs.org In one study, a 2D-QSAR model for OATP1B1 affinity was constructed, and the pKm (negative logarithm of the Michaelis constant) for rosuvastatin was calculated to be 1.71. acs.orgnih.gov This value was then used as a benchmark to identify new compounds with high affinity for this transporter, aiming to find therapeutic agents with high liver selectivity. acs.orgresearchgate.net
Table 2: Predictive Models for Rosuvastatin Activity and Transport
| Model Type | Predicted Parameter | Rosuvastatin Value | Application |
|---|---|---|---|
| C3D-QSAR | HMG-CoA Reductase Inhibitory Activity (pIC50) | 8.43 acs.orgnih.gov | Screening for new potent HMG-CoA reductase inhibitors. acs.orgnih.gov |
| 2D-QSAR | OATP1B1 Affinity (pKm) | 1.71 acs.orgnih.gov | Identifying compounds with high liver selectivity. acs.orgnih.gov |
| PBPK | Pharmacokinetic Drug-Drug Interactions | N/A | Predicting the impact of co-administered drugs on rosuvastatin levels. nih.gov |
Molecular Docking and Dynamics Simulations of Rosuvastatin-Enzyme/Transporter Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a drug molecule and its biological target at an atomic level. nih.govcnif.cn These methods have been extensively used to study the binding of rosuvastatin to HMG-CoA reductase and transporters.
Molecular docking studies have shown that rosuvastatin binds tightly to the active site of HMG-CoA reductase. doi.orgnih.gov These studies have identified specific amino acid residues that are crucial for this interaction. For instance, hydrogen bonding with asparagine 658 (ASN-658) and electrostatic interactions with aspartate 767 (ASP-767) have been identified as important for the rosuvastatin-HMG-CoA reductase interaction. researchgate.net The binding of rosuvastatin is competitive with respect to HMG-CoA. nih.gov
MD simulations further refine the understanding of these interactions by simulating the dynamic behavior of the drug-enzyme complex over time. nih.gov These simulations can assess the stability of the binding and the conformational changes that occur upon binding. nih.gov Studies have shown that the binding of rosuvastatin to HMG-CoA reductase involves a two-step process, with an initial complex formation followed by a slow transition to a more tightly bound state. nih.govresearchgate.net The binding is driven by a large favorable enthalpy change. nih.govresearchgate.net
The affinity of rosuvastatin for HMG-CoA reductase is significantly higher than that of the natural substrate, HMG-CoA. nih.govtandfonline.comnih.gov This high affinity, coupled with the tight binding, results in a prolonged inhibition of the enzyme. nih.govtandfonline.com
Interaction with Endogenous Metals and Biological Pathways in Preclinical Contexts
Rosuvastatin's Influence on Endogenous Zinc and Selenium Levels in Preclinical Models
Direct preclinical research detailing the specific effects of rosuvastatin (B1679574) on endogenous zinc and selenium concentrations in animal models is limited in the available literature. However, studies in other contexts provide some insight. For instance, research in yeast and human cells has shown that zinc can interact with the statin pathway, suggesting a potential for biological interplay nih.gov. In one study, high dietary intake of copper, another trace metal, was shown to increase cholesterol levels in rats, indicating that metals can influence lipid metabolism pathways targeted by statins nih.gov.
While preclinical data is scarce, human clinical trials have investigated this relationship. A double-blind, randomized clinical trial found that treatment with 10 mg of rosuvastatin for four months did not significantly affect the concentrations of zinc or selenium in the blood plasma and erythrocytes of patients with coronary artery disease researchgate.netnih.govresearchgate.net. Another study focusing on patients with atherosclerosis similarly concluded that rosuvastatin treatment did not have a significant impact on zinc status [10 from initial search]. These clinical findings, while not from preclinical models, consistently suggest a neutral effect of rosuvastatin on systemic zinc and selenium levels. It has been postulated that statins could impact the expression of selenium-containing selenoproteins by inhibiting a key step in their synthesis pathway nih.gov.
Modulation of Zinc-Dependent Gene Expression (e.g., Metallothioneins) in Preclinical Studies
The influence of rosuvastatin on the expression of zinc-dependent genes, such as metallothioneins, in preclinical models is not extensively documented in existing research. Metallothioneins (MTs) are crucial for maintaining zinc homeostasis, and their transcription is heavily dependent on zinc availability, regulated by the metal-regulatory transcription factor 1 (MTF1) [23 from initial search].
While direct preclinical evidence is lacking, a clinical study in patients with atherosclerosis investigated the effects of rosuvastatin on the expression of zinc-dependent genes MT1F and MT2A [10 from initial search]. The results showed that rosuvastatin treatment did not have a significant impact on the expression of these metallothionein (B12644479) genes [10 from initial search]. Other preclinical studies in rats have examined rosuvastatin's effect on various genes but have focused on those involved in cholesterol metabolism (like HMGCR, LDLR, and PCSK9) or inflammation (such as TNF-α), rather than metallothioneins nih.govnih.govnih.gov. For example, in a rat model of diabetic nephropathy, rosuvastatin was found to decrease the renal expression of the inflammatory marker TNF-α mdpi.com.
Effects on Antioxidant Enzyme Activities (e.g., SOD, GPx) in Preclinical Contexts
Rosuvastatin has been shown to modulate the activity of key antioxidant enzymes in various preclinical models, suggesting a role in mitigating oxidative stress. These enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), are critical for cellular defense against reactive oxygen species.
In a study on rats with streptozotocin-induced diabetic nephropathy, a 30-day treatment with rosuvastatin (10 mg/kg) led to a significant improvement in renal oxidative stress markers mdpi.com. Specifically, the treatment increased the diminished activities of SOD and catalase and raised the levels of reduced glutathione (GSH) mdpi.com. Conversely, a study on obese mice lacking the selenocysteine (B57510) lyase (Scly) gene found that simvastatin (B1681759) treatment reduced circulating GPx activity in female mice but had no effect on hepatic GPx activity nih.gov.
Another preclinical study using a chronic constriction injury model in male rats demonstrated that rosuvastatin therapy (at 5 mg/kg and 10 mg/kg) increased the concentrations of both SOD and GPx in the spinal cord [6 from initial search]. These findings collectively indicate that rosuvastatin can enhance the activity of crucial antioxidant enzymes in preclinical settings, which may contribute to its protective effects beyond lipid-lowering.
Below is a data table summarizing the effects of rosuvastatin on antioxidant enzymes in preclinical studies.
| Preclinical Model | Enzyme | Rosuvastatin Dose | Duration | Observed Effect | Source |
|---|---|---|---|---|---|
| Diabetic Nephropathy (Rat) | Superoxide Dismutase (SOD) | 10 mg/kg/day | 30 days | Increased renal activity | mdpi.com |
| Diabetic Nephropathy (Rat) | Catalase | 10 mg/kg/day | 30 days | Increased renal activity | mdpi.com |
| Diabetic Nephropathy (Rat) | Glutathione (GSH) | 10 mg/kg/day | 30 days | Increased renal levels | mdpi.com |
| Chronic Constriction Injury (Rat) | Superoxide Dismutase (SOD) | 5 & 10 mg/kg | 21 days | Increased spinal cord concentration | [6 from initial search] |
| Chronic Constriction Injury (Rat) | Glutathione Peroxidase (GPx) | 5 & 10 mg/kg | 21 days | Increased spinal cord concentration | [6 from initial search] |
Theoretical Implications of Metal-Drug Complexation on Biological Activity
The formation of a metal-drug complex, specifically Rosuvastatin zinc, introduces theoretical possibilities for altered biological activity compared to its more common calcium salt form. A patent for this compound salt describes it as a 2:1 complex of rosuvastatin to zinc, which can be prepared in high purity [15 from initial search]. This indicates that a stable chemical entity can be formed.
The site of interaction for such complexation is a key consideration. A study on charge-transfer complexes of rosuvastatin suggested that the sulfonamide group is a primary site of electron density and interaction [13 from initial search]. The formation of a zinc complex at this site could theoretically alter the molecule's physicochemical properties, such as:
Solubility and Stability: The zinc salt may have different solubility and stability profiles compared to the calcium salt, which could influence its absorption and formulation characteristics.
Biological Interactions: As the sulfonamide group is a potential point of interaction, complexation with a zinc ion could modify how the drug interacts with metabolic enzymes or transporters.
Q & A
Q. What are the primary biochemical mechanisms of action of rosuvastatin zinc beyond HMG-CoA reductase inhibition?
this compound inhibits HMG-CoA reductase, reducing cholesterol synthesis. However, advanced studies reveal additional mechanisms:
- Modulation of hERG potassium channels (IC₅₀ = 195 nM), prolonging cardiac repolarization .
- Interaction with heat shock protein 70 (Hsp70), altering hERG protein stability . Methodological focus: Use in vitro electrophysiology (e.g., patch-clamp assays) and protein interaction studies (co-immunoprecipitation) to validate these pathways.
Q. How can researchers ensure reproducibility in this compound formulation studies?
- Follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry):
- Detail solvent ratios, excipient purity, and mixing protocols in the "Experimental" section .
- Provide raw data for tablet hardness, disintegration time, and drug release profiles in supplementary materials .
- Use standardized software (e.g., Design-Expert®) for central composite designs to optimize variables like microcrystalline cellulose and croscarmellose sodium levels .
Advanced Research Questions
Q. How can contradictory findings in this compound clinical trials be systematically analyzed?
Example contradiction: Rosuvastatin reduces cardiovascular events but increases diabetes incidence in JUPITER trial participants .
- Apply hazard ratio stratification by subgroup (e.g., baseline HbA1c, BMI) to identify risk modifiers .
- Use meta-regression to assess whether inflammatory biomarker reductions (e.g., CRP) correlate with metabolic side effects .
- Reference CONSORT guidelines for transparent reporting of adverse events and subgroup analyses .
Q. What experimental designs are optimal for optimizing this compound nanoformulations?
- D-optimal mixture design : Evaluates interactions between lipid carriers (e.g., Transcutol P), surfactants, and co-solvents. Responses include globule size (14–132 nm) and drug release (>86%) .
- Central composite design : Tests 2–3 factors (e.g., excipient concentration) across 9–14 experimental runs to predict optimal SNEDDS tablet properties .
- Validate using TEM for morphology and laser diffraction for particle size distribution .
Q. How can quality-by-design (QbD) principles improve this compound analytical method development?
- Fractional factorial design : Identifies critical chromatographic factors (e.g., mobile phase pH, acetonitrile/THF ratio) for UPLC separation of degradation products .
- Define the "method operable design region" (MODR) using MODDE software to ensure robustness across variable ranges .
- Validate via ICH guidelines: linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD calculations for impurities .
Q. What translational challenges arise when extrapolating this compound efficacy from animal models to humans?
- In vivo rat models : Assess myocardial injury via VEGF-A and miR-126 modulation, but adjust dosing for species-specific pharmacokinetics (e.g., higher hepatic metabolism in rodents) .
- Heart transplant patients : Monitor drug-drug interactions (e.g., cyclosporine) that increase rosuvastatin exposure and myopathy risk .
- Use physiologically based pharmacokinetic (PBPK) modeling to bridge preclinical and clinical data .
Data Interpretation & Statistical Methodology
Q. How should residual cardiovascular risk in rosuvastatin-treated populations be interpreted?
- In JUPITER, elevated lipoprotein(a) [Lp(a)] predicted residual risk (adjusted HR = 1.27) despite LDL-C reduction .
- Apply Cox proportional hazards models with time-dependent covariates to adjust for on-treatment Lp(a) levels .
- Stratify by ethnicity: Lp(a) concentrations vary significantly (e.g., median 60 nmol/L in Black vs. 23 nmol/L in White participants) .
Q. What statistical approaches resolve confounding in this compound observational studies?
- Propensity score matching : Balances baseline covariates (e.g., CRP, BMI) between treatment and placebo groups .
- Sensitivity analyses : Test robustness to unmeasured confounders (e.g., genetic polymorphisms in SLCO1B1 transporter) .
Experimental Validation & Reproducibility
Q. How can researchers validate this compound’s anti-inflammatory effects in vitro?
Q. What protocols ensure ethical and replicable in vivo studies with this compound?
- Follow ARRIVE 2.0 guidelines: Report sample size justification, randomization methods, and blinding in myocardial infarction rat models .
- Publish raw echocardiography data and histological slides (e.g., Masson’s trichrome for fibrosis) in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
